

# physical and chemical characteristics of 5-Fluoro-2-methylbenzaldehyde

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## Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzaldehyde

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## An In-depth Technical Guide to 5-Fluoro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**5-Fluoro-2-methylbenzaldehyde** is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **5-Fluoro-2-methylbenzaldehyde**, outlines plausible experimental protocols for its synthesis and common reactions, and presents key data in a structured format for easy reference.

## Physical and Chemical Characteristics

**5-Fluoro-2-methylbenzaldehyde** is a colorless to light yellow liquid at room temperature.<sup>[1]</sup> The presence of a fluorine atom, a methyl group, and an aldehyde function on the aromatic ring governs its physical properties and chemical reactivity.

## Physical Properties

The key physical properties of **5-Fluoro-2-methylbenzaldehyde** are summarized in the table below. It is a combustible liquid and should be handled with appropriate safety precautions.[2]

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	
Molecular Weight	138.14 g/mol	
CAS Number	22062-53-9	
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	99 °C at 30 mmHg 197.5 ± 20.0 °C at 760 mmHg	[1][3]
Density	1.1446 g/mL at 25 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.5244	[1]
Flash Point	77 °C / 170.6 °F	[2]
Melting Point	No data available	[2]
Solubility	Soluble in various organic solvents.[4] Specific quantitative data is not readily available.	

## Chemical Properties and Reactivity

The chemical behavior of **5-Fluoro-2-methylbenzaldehyde** is dictated by the interplay of its three key functional components: the aldehyde group, the fluorine atom, and the methyl group on the aromatic ring.

- Aldehyde Group: The aldehyde moiety is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.[5] Common reactions include the Wittig reaction to form alkenes, reductive amination to produce amines, and the formation of imines and oximes.

- Aromatic Ring: The fluorine atom, being highly electronegative, influences the electron density of the benzene ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.<sup>[5]</sup> The positions ortho and para to the fluorine atom are activated towards nucleophilic attack, while the positions ortho and para to the methyl and aldehyde groups are activated for electrophilic substitution.
- Methyl Group: The methyl group can be a site for radical halogenation under specific conditions.

The compound is stable under normal conditions but should be kept away from open flames, hot surfaces, and sources of ignition. It is incompatible with strong oxidizing agents.<sup>[2]</sup>

## Spectroscopic Data

Detailed spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry are essential for the characterization of **5-Fluoro-2-methylbenzaldehyde**. While specific spectra are not publicly available, typical spectral features can be predicted based on its structure.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm) showing splitting patterns influenced by the fluorine and methyl groups, and a singlet for the methyl protons (around 2-3 ppm).
- $^{13}\text{C}$  NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (around 190 ppm), aromatic carbons (110-160 ppm) with C-F coupling, and a signal for the methyl carbon (around 15-25 ppm).
- IR Spectroscopy: Key absorption bands would be observed for the C=O stretching of the aldehyde (around  $1700\text{ cm}^{-1}$ ), C-H stretching of the aldehyde (around 2820 and  $2720\text{ cm}^{-1}$ ), aromatic C=C stretching (around  $1600\text{ cm}^{-1}$ ), and C-F stretching (around  $1200\text{-}1300\text{ cm}^{-1}$ ).
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z} = 138.14$ .

## Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **5-Fluoro-2-methylbenzaldehyde** are not widely published. However, based on standard organic chemistry methodologies, plausible procedures can be outlined.

## Proposed Synthesis of 5-Fluoro-2-methylbenzaldehyde

A common route for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The precursor, (5-fluoro-2-methylphenyl)methanol, can be prepared from 5-fluoro-2-methylbenzoic acid via reduction.

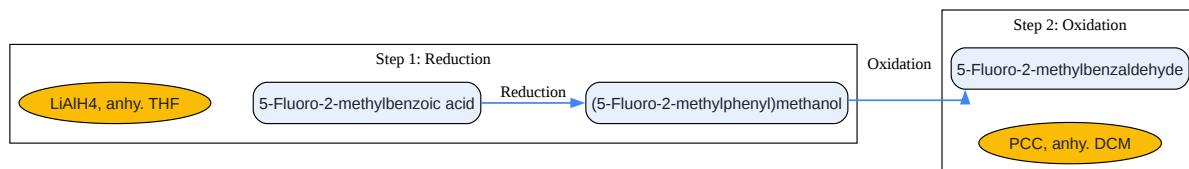
### Step 1: Reduction of 5-Fluoro-2-methylbenzoic acid to (5-Fluoro-2-methylphenyl)methanol

- Materials: 5-Fluoro-2-methylbenzoic acid, Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or other suitable reducing agent, anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (aq.), anhydrous magnesium sulfate.
- Procedure:
  - A solution of 5-fluoro-2-methylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of  $\text{LiAlH}_4$  in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
  - The reaction mixture is then stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
  - The reaction is carefully quenched by the sequential addition of water, 15% NaOH (aq.), and water.
  - The resulting precipitate is filtered off and washed with diethyl ether.
  - The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield (5-fluoro-2-methylphenyl)methanol.

### Step 2: Oxidation of (5-Fluoro-2-methylphenyl)methanol to **5-Fluoro-2-methylbenzaldehyde**

- Materials: (5-Fluoro-2-methylphenyl)methanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, dichloromethane (DCM), silica gel.
- Procedure:

- To a stirred suspension of PCC in anhydrous DCM, a solution of (5-fluoro-2-methylphenyl)methanol in anhydrous DCM is added in one portion.
- The mixture is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC).
- The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
- The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford **5-Fluoro-2-methylbenzaldehyde**.



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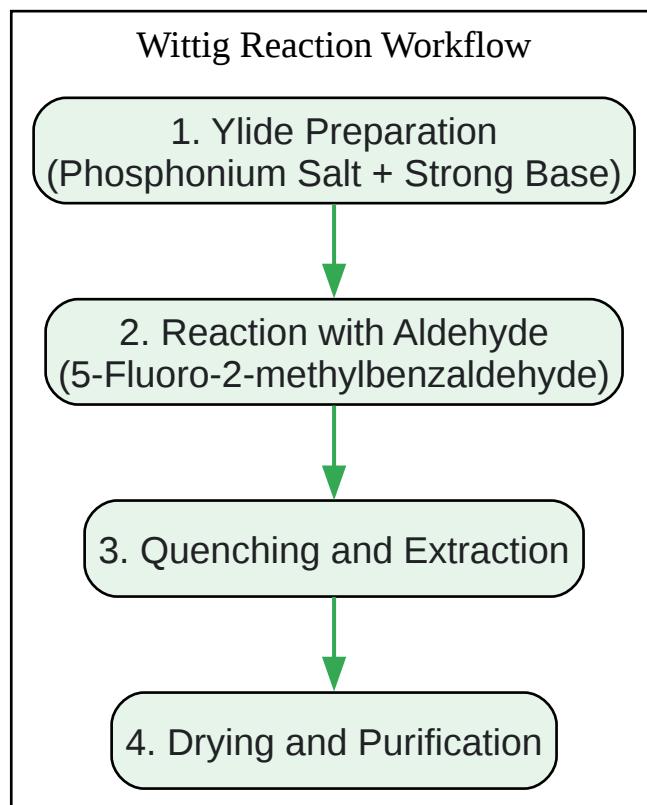
Proposed two-step synthesis of **5-Fluoro-2-methylbenzaldehyde**.

## Representative Reaction: Wittig Reaction

The Wittig reaction is a fundamental transformation of aldehydes into alkenes. The following is a general protocol for the reaction of **5-Fluoro-2-methylbenzaldehyde** with a phosphorus ylide.

- Materials: **5-Fluoro-2-methylbenzaldehyde**, a phosphonium salt (e.g., methyltriphenylphosphonium bromide), a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous solvent (e.g., THF or diethyl ether), saturated aqueous ammonium chloride solution.
- Procedure:

- Ylide Formation: The phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere and cooled to 0 °C. The strong base is added dropwise, and the mixture is stirred until the characteristic color of the ylide appears.
- Wittig Reaction: A solution of **5-Fluoro-2-methylbenzaldehyde** in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.
- Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.



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General workflow for the Wittig reaction of **5-Fluoro-2-methylbenzaldehyde**.

## Applications in Research and Development

**5-Fluoro-2-methylbenzaldehyde** is a valuable building block in several areas of chemical research and development:

- Pharmaceutical Synthesis: The fluorinated benzaldehyde core is a common motif in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] It is used in the development of anti-cancer and anti-inflammatory drugs.[4]
- Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.[4]
- Materials Science: The compound can be used to create advanced materials, including polymers and dyes.[3][4]
- Organic Synthesis: Its versatile reactivity makes it a useful starting material for the construction of more complex molecular architectures.[5]

## Safety and Handling

**5-Fluoro-2-methylbenzaldehyde** is classified as a combustible liquid and can cause serious eye damage.[2] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[2] Store in a tightly closed container in a dry and cool place.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).

## Conclusion

**5-Fluoro-2-methylbenzaldehyde** is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in synthetic organic chemistry. Its physical and chemical properties, coupled with its versatile reactivity, enable the synthesis of a wide range of complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides a foundational understanding of its characteristics and handling, serving as a valuable resource for researchers and professionals in the field.

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